molecular formula C12H11N B3192384 2,3-Dihydro-1H-benzo[f]isoindole CAS No. 6247-15-0

2,3-Dihydro-1H-benzo[f]isoindole

Cat. No.: B3192384
CAS No.: 6247-15-0
M. Wt: 169.22 g/mol
InChI Key: HKCSQKNVNWPECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-benzo[f]isoindole is a fused bicyclic organic compound that serves as a valuable scaffold in advanced organic synthesis and materials science research. Its structure makes it a key precursor in domino and palladium-catalyzed cyclization reactions for constructing complex polycyclic heterocycles, which are core structures in many functional materials . Researchers utilize this compound as a fundamental building block in the convenient domino synthesis of derivatives like 4,9-diphenyl-2,3-dihydro-1H-benzo[f]isoindole, a process that efficiently forms multiple rings in a single operation . Furthermore, related benzo[f]isoindole derivatives are extensively investigated for their luminescent properties, making them compounds of interest for developing new organic light-emitting diodes (OLEDs) and other optoelectronic materials . This chemical is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

6247-15-0

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

2,3-dihydro-1H-benzo[f]isoindole

InChI

InChI=1S/C12H11N/c1-2-4-10-6-12-8-13-7-11(12)5-9(10)3-1/h1-6,13H,7-8H2

InChI Key

HKCSQKNVNWPECI-UHFFFAOYSA-N

SMILES

C1C2=CC3=CC=CC=C3C=C2CN1

Canonical SMILES

C1C2=CC3=CC=CC=C3C=C2CN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Positional Isomerism : Benzo[f] vs. benzo[e] fusion (e.g., CBI dimers) alters π-conjugation and steric bulk, impacting biological target engagement .
  • Substituent Effects : Electron-withdrawing groups (e.g., thiones in 5a ) enhance hydrogen-bonding capacity, while bulky groups (e.g., triphenyl derivatives ) reduce solubility but may improve metabolic stability.
  • Synthetic Complexity : Fused systems like oxadiazolo[2,3-a]isoindole require multi-step routes , whereas simpler N-alkyl derivatives (e.g., benzyl-substituted isoindoles) are accessible via one-pot reactions .

Pharmacological and Functional Comparisons

Antioxidant and Antitumor Activity
  • 1,3,4-Oxadiazolo[2,3-a]isoindole derivatives exhibit potent antioxidant activity due to radical-scavenging oxadiazole moieties, with IC50 values comparable to ascorbic acid in DPPH assays .
Receptor Binding and Drug Design
  • Dopamine Receptor Models : Isoindole derivatives with 2,3-dihydro substitution show improved binding to dopamine receptors (D2, D4) compared to fully aromatic analogues, as predicted by All Data Models (R² = 0.984–0.998) .
  • CBI Dimers : Benzo[e]indole dimers in ADCs exhibit potent cytotoxicity via DNA alkylation, with linker chemistry critically influencing therapeutic indices .

Physicochemical Properties

Property 2,3-Dihydro-1H-benzo[f]isoindole 2-Benzyl Derivative 1,3,4-Oxadiazolo Derivative
Lipophilicity (LogP) Moderate (~2.5) High (~3.8) Moderate (~2.0)
Hydrogen Bond Acceptors 1 (N) 1 (N) 3 (N, O)
Synthetic Yield 40–60% 70–85% 30–50%

Q & A

Q. What are the common synthetic routes for 2,3-dihydro-1H-benzo[f]isoindole derivatives, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Routes :
    • Pseudo four-component synthesis : Utilizes T3P® activation for cyclization, enabling the formation of substituted derivatives (e.g., (E)-2,9-diphenyl-3-(phenylimino)-2,3-dihydro-1H-benzo[f]isoindol-1-one) .
    • Benzylation of indoline precursors : For chiral derivatives, (S)-indoline-2-carboxylic acid is benzylated under basic conditions, followed by carboxylation .
  • Optimization Strategies :
    • Control reaction temperature (e.g., 60–80°C) to minimize side reactions.
    • Use catalysts like Pd(OAc)₂ for cross-coupling steps (e.g., in DNA-encoded library synthesis) .
    • Monitor progress via HPLC or TLC to adjust stoichiometry in real-time.

Q. How is the crystal structure of this compound derivatives determined, and what conformational insights are critical?

Methodological Answer:

  • X-ray Crystallography :
    • Key parameters: Distorted half-chair conformation of the pyran ring (angle: 10.79° relative to naphthalene) .
    • Dihedral angles between aromatic systems (e.g., 54.39° between naphthalene and benzene rings) inform steric interactions .
  • Hydrogen Bonding : Short C–H⋯O contacts (2.2–2.5 Å) and inversion dimers (graph set motifs R₂₂(8)) stabilize the lattice .

Q. What safety protocols are essential for handling this compound derivatives in laboratory settings?

Methodological Answer:

  • PPE : Gloves (nitrile), sealed goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods or gloveboxes for reactions releasing volatile byproducts (e.g., HCl gas during carboxylation) .
  • Waste Disposal : Segregate halogenated intermediates (e.g., benzoyl chloride derivatives) for incineration by licensed facilities .

Advanced Research Questions

Q. How can photophysical properties of this compound derivatives be exploited for fluorescence sensing?

Methodological Answer:

  • ESIPT Mechanism : Derivatives with hydroxyl groups (e.g., 2-(2-hydroxyphenyl) analogs) exhibit excited-state intramolecular proton transfer, enabling ratiometric fluorescence (λem = 450–550 nm) .
  • Applications :
    • Detect metal ions (e.g., Zn²⁺) via chelation-enhanced fluorescence (quantum yield: Φ = 0.32–0.45) .
    • Optimize solvent polarity (e.g., acetonitrile vs. DMSO) to tune emission maxima .

Q. What strategies resolve contradictions in biological activity data for isoindole-based compounds?

Methodological Answer:

  • Data Triangulation :
    • Combine in vitro assays (e.g., enzyme inhibition IC50) with computational docking (AutoDock Vina) to validate target binding .
    • Address false positives via counter-screening against related receptors (e.g., GPCR panels) .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation (t½ > 30 min preferred) .

Q. How are this compound derivatives functionalized for DNA-encoded library (DEL) synthesis?

Methodological Answer:

  • Scaffold Design :
    • Incorporate click chemistry handles (e.g., azides) for CuAAC-mediated diversification .
    • Ensure compatibility with PCR amplification by limiting aromatic stacking (e.g., methyl substituents reduce aggregation) .
  • Quality Control :
    • Validate encoding fidelity via MALDI-TOF MS (mass error < 5 ppm) .
    • Screen libraries against protein targets (e.g., kinases) using affinity selection-mass spectrometry (AS-MS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.